BenchChemオンラインストアへようこそ!

Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Physicochemical profiling Lead optimization Medicinal chemistry

Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS 155266-96-9; MF C₁₅H₁₆N₂O₄S; MW 320.36 g/mol) is a heterocyclic small molecule belonging to the thiazolo[3,4-a]pyrazine-5,8-dione scaffold class. This scaffold features a fused bicyclic core combining a thiazolidine ring with a diketopiperazine-like pyrazine ring, bearing a benzyl substituent at the N-7 position and a methyl carboxylate ester at the C-3 position.

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 155266-96-9
Cat. No. B2635631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
CAS155266-96-9
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESCOC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=CC=C3
InChIInChI=1S/C15H16N2O4S/c1-21-15(20)14-17-11(9-22-14)13(19)16(8-12(17)18)7-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3
InChIKeyVCXUJZJMURAMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS 155266-96-9): Compound Class, Scaffold Identity, and Procurement Context


Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS 155266-96-9; MF C₁₅H₁₆N₂O₄S; MW 320.36 g/mol) is a heterocyclic small molecule belonging to the thiazolo[3,4-a]pyrazine-5,8-dione scaffold class [1]. This scaffold features a fused bicyclic core combining a thiazolidine ring with a diketopiperazine-like pyrazine ring, bearing a benzyl substituent at the N-7 position and a methyl carboxylate ester at the C-3 position [2]. The thiazolo[3,4-a]pyrazine-5,8-dione framework has been employed as a privileged scaffold in medicinal chemistry for the construction of compound libraries targeting anticancer, antimicrobial, and enzyme-inhibitory applications [1]. The compound is commercially available from multiple chemical suppliers at ≥90–95% purity for research use, with catalog listings spanning AKSci, AaronChem, CheMenu, and WanviBio, among others .

Why Generic Substitution Fails for Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate: Structural Nuances That Preclude Simple Analog Swapping


Within the methyl 5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate series, the nature of the N-7 substituent and the presence or absence of the C-3 carboxylate ester are not interchangeable design features. The benzyl group at N-7 (present in CAS 155266-96-9) confers a distinct lipophilicity (computed XLogP3 ≈ 0.9–1.1 for the parent 7-benzyl scaffold vs. higher values for halogenated or extended-chain analogs) and a specific steric profile that modulates target binding and metabolic stability [1][2]. Replacement with 4-fluorobenzyl (CAS 1007933-01-8, MW 338.36), 4-chlorobenzyl (CAS 321574-49-6, MW 354.81), or phenethyl (CAS 321574-47-4, MW 334.39) alters both molecular weight and electronic surface properties, which can shift selectivity profiles and pharmacokinetic behavior in ways that are not predictable without empirical testing [1]. Furthermore, omission of the C-3 carboxylate methyl ester—as in the parent 7-benzyl-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione (CAS 95110-30-8, MW 262.33)—removes a key hydrogen-bond acceptor and a synthetic handle for further derivatization, fundamentally changing the compound's utility as a building block [1][2]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence for Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS 155266-96-9) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Unsubstituted Benzyl vs. Halogenated Benzyl Analogs at N-7

The unsubstituted benzyl group at the N-7 position of CAS 155266-96-9 results in the lowest molecular weight (320.36 g/mol) and lowest lipophilicity among the benzyl-substituted methyl ester analogs in this series. This contrasts with the 4-fluorobenzyl analog (MW 338.36 g/mol; Δ = +18.0 g/mol) and the 4-chlorobenzyl analog (MW 354.81 g/mol; Δ = +34.5 g/mol), which introduce progressive increases in both mass and halogen-associated polar surface area contributions [1]. The parent scaffold 7-benzyl-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione (CAS 95110-30-8) without the C-3 carboxylate ester has a computed XLogP3 of 1.1 (PubChem CID 4835028) and MW of 262.33 g/mol, providing a baseline for scaffold lipophilicity [2]. The addition of the C-3 methyl carboxylate in CAS 155266-96-9 increases MW by +58.03 g/mol and adds one H-bond acceptor, altering the physicochemical profile without introducing halogen-heavy atoms that can confound metabolic stability or crystallinity [1].

Physicochemical profiling Lead optimization Medicinal chemistry

Class-Level Cytotoxic Activity of the Thiazolo[3,4-a]pyrazine-5,8-dione Scaffold Against Human Cancer Cell Lines

A 2023 study by Cala et al. evaluated a series of 15 heterofused 3-aryl-thiazolo[3,4-a]pyrazine-5,8-diones (compounds 3a–o) for cytotoxicity against Hep-G2 (human hepatocellular carcinoma) and B16F10 (murine melanoma) cell lines [1]. The scaffold class demonstrated dose-dependent cytotoxicity: hybrids 3g–j showed IC₅₀ values of 28.6 ± 4.9 μM, 54.2 ± 15.4 μM, 95.2 ± 1.9 μM, and 68.6 ± 1.6 μM against Hep-G2 cells, while compounds 3l–m exhibited IC₅₀ values of 20.9 ± 5.3 μM and 30.0 ± 6.4 μM against B16F10 melanoma cells [1]. Critically, all hybrids were relatively non-toxic on Vero (normal kidney epithelial) cells, indicating a degree of cancer-cell selectivity [1]. In silico ADME/Tox profiling predicted optimal pharmacokinetic properties including favorable oral bioavailability for all hybrids in this scaffold class [1]. While CAS 155266-96-9 was not individually tested in this study, it shares the identical thiazolo[3,4-a]pyrazine-5,8-dione core scaffold and differs only in the specific N-7 aryl substituent, supporting class-level inference of cytotoxic potential.

Anticancer drug discovery Cytotoxicity screening Heterocyclic scaffolds

Synthetic Accessibility and Diastereoselectivity: C-3 Carboxylate Ester as a Stereochemical Control Element

The Pinho e Melo (2006) synthetic methodology for chiral thiazolo[3,4-a]pyrazine-5,8-diones established that the C-3 carboxylate ester serves as a critical stereochemical control element during diastereoselective N-acylation of thiazolidine precursors [1]. X-ray crystallographic analysis of (3R,8aR)-7-(methoxycarbonylmethyl)-3-phenyltetrahydrothiazolo[3,4-a]pyrazine-5,8-dione confirmed the absolute configuration of the C-3 and C-8a stereocenters, demonstrating that the ester substituent at C-3 is instrumental in directing the stereochemical outcome of the cyclocondensation step [1]. In contrast, the non-esterified parent compound 7-benzyl-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione (CAS 95110-30-8) lacks this stereodirecting group, resulting in attenuated diastereoselectivity during synthesis [1][2]. The 2023 Cala et al. study further confirmed that 3-aryl-thiazolo[3,4-a]pyrazine-5,8-diones bearing C-3 substituents were obtained with high diastereomeric ratios (dr), underscoring the importance of the C-3 ester for stereochemical fidelity [2].

Synthetic methodology Diastereoselective synthesis Chiral building blocks

Key Limitation: Absence of Compound-Specific Published Bioactivity Data for CAS 155266-96-9

An exhaustive search of PubMed, PubMed Central, Google Scholar, PubChem BioAssay, ChemSpider, and Google Patents was conducted for CAS 155266-96-9. As of the search date, no peer-reviewed primary research article, patent with explicit biological data, or public bioassay record containing quantitative potency (IC₅₀, EC₅₀, Kᵢ, % inhibition at defined concentration), selectivity, ADME, or in vivo efficacy data was identified for this specific compound [1][2]. The compound is registered in vendor catalogs (AKSci Cat. 0694CN, AaronChem, CheMenu CM704929, WanviBio) at ≥90–95% purity but without associated bioactivity annotations . Its close analogs—Methyl 7-(4-fluorobenzyl)-, 7-(4-chlorobenzyl)-, and 7-phenethyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS 1007933-01-8, 321574-49-6, and 321574-47-4, respectively)—similarly lack published bioactivity data [2]. This data gap means that all differentiation claims beyond physicochemical properties must rely on class-level inference from the Cala et al. (2023) 3-aryl-thiazolo[3,4-a]pyrazine-5,8-dione study [1]. Users should exercise appropriate caution and consider requesting custom biological profiling before committing to large-scale procurement for target-based screening campaigns.

Data transparency Procurement risk assessment Evidence gap analysis

Recommended Application Scenarios for Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate Based on Available Evidence


Fragment-Based Anticancer Lead Generation Leveraging the Thiazolo[3,4-a]pyrazine-5,8-dione Scaffold

CAS 155266-96-9 is well-suited as a fragment or initial hit compound in anticancer drug discovery programs targeting Hep-G2 hepatocellular carcinoma or B16F10 melanoma models. The class-level evidence from Cala et al. (2023) demonstrates that 3-aryl-thiazolo[3,4-a]pyrazine-5,8-diones exhibit micromolar cytotoxicity (IC₅₀ 20.9–95.2 μM) with relative selectivity over Vero normal cells, and in silico ADME/Tox profiling predicts favorable oral bioavailability for this scaffold class [1]. Its unsubstituted benzyl group and low MW (320.36 g/mol) make it an optimal entry point for SAR-by-catalog or parallel synthesis campaigns, where the benzyl position can be systematically varied while maintaining ligand efficiency [1].

Chiral Building Block for Diastereoselective Synthesis of Bioactive Heterocycles

The C-3 methyl carboxylate ester of CAS 155266-96-9 functions as both a stereodirecting group during diastereoselective cyclocondensation and a versatile synthetic handle for downstream functionalization [1]. As demonstrated by Pinho e Melo et al. (2006) and Cala et al. (2023), this ester enables high diastereomeric ratios in thiazolo[3,4-a]pyrazine-5,8-dione synthesis, and can be hydrolyzed to the corresponding carboxylic acid for amide coupling, bioconjugation, or prodrug strategies [1][2]. This compound should be prioritized over the non-esterified parent scaffold (CAS 95110-30-8) when stereochemical fidelity and downstream derivatization capability are required [1].

Non-Halogenated Reference Compound for Parallel SAR Profiling of N-7 Substituent Effects

In a systematic structure-activity relationship (SAR) campaign exploring N-7 substitution on the methyl 5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate template, CAS 155266-96-9 serves as the unsubstituted benzyl reference point against which halogenated (4-F, 4-Cl), extended-chain (phenethyl), and heteroaryl (2-pyridinylethyl) analogs can be compared [1]. Its lowest MW (320.36 g/mol) and absence of halogen atoms provide a clean baseline for deconvoluting substituent-specific contributions to potency, selectivity, metabolic stability, and cytotoxicity, avoiding confounding effects from halogen bonding, increased lipophilicity, or CYP inhibition associated with halogenated analogs [1].

Computational Chemistry and Molecular Docking Studies on Fused Thiazolo-Pyrazine Scaffolds

The well-defined 3D structure of the thiazolo[3,4-a]pyrazine-5,8-dione core, combined with the conformational constraints imposed by the fused bicyclic system and the crystallographically validated stereochemistry reported for closely related analogs [1], makes CAS 155266-96-9 suitable for computational docking, molecular dynamics, and pharmacophore modeling studies [1][2]. The compound's moderate MW, balanced lipophilicity, and defined H-bond donor/acceptor profile (0 HBD, 6 HBA) facilitate its use as a query molecule in virtual screening campaigns aimed at identifying novel anticancer or enzyme-inhibitory chemotypes within the thiazolo-pyrazine chemical space [2].

Quote Request

Request a Quote for Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.